
9,15-Dihydroxy-11-oxoprosta-5,13,17-trien-1-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,13E,17Z-trien-1-oic acid, also known as Prostaglandin D3, is a bioactive lipid compound belonging to the prostaglandin family. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids, which have diverse hormone-like effects in animals. This particular compound plays a significant role in various biological processes, including inflammation, immune response, and regulation of sleep-wake cycles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,13E,17Z-trien-1-oic acid typically involves the oxidation of arachidonic acid, a polyunsaturated fatty acid. The process includes several steps:
Oxidation: Arachidonic acid is oxidized using enzymes such as cyclooxygenase (COX) to form prostaglandin G2 (PGG2).
Reduction: PGG2 is then reduced to prostaglandin H2 (PGH2) by peroxidase activity.
Isomerization: PGH2 undergoes isomerization to form Prostaglandin D2 (PGD2).
Hydroxylation: PGD2 is further hydroxylated to produce 9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,13E,17Z-trien-1-oic acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using biotechnological methods. Enzymatic processes are optimized for higher yield and purity. The use of recombinant enzymes and microbial fermentation are common strategies to achieve efficient production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering its biological activity.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidized Derivatives: Various oxidized forms with altered biological activities.
Reduced Derivatives: Hydroxylated forms with different pharmacological properties.
Substituted Derivatives: Esters and ethers with modified solubility and stability.
科学的研究の応用
9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,13E,17Z-trien-1-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the study of prostaglandins and their derivatives.
Biology: Investigated for its role in cell signaling, inflammation, and immune response.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, sleep disorders, and cardiovascular conditions.
作用機序
The compound exerts its effects by binding to specific prostaglandin receptors on the cell surface. This binding activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include:
Prostaglandin D receptors (DP1 and DP2): Activation of these receptors mediates anti-inflammatory effects and regulation of sleep-wake cycles.
Intracellular Pathways: Activation of cyclic AMP (cAMP) and protein kinase A (PKA) pathways, leading to downstream effects on gene expression and cellular functions.
類似化合物との比較
Prostaglandin D2 (PGD2): A precursor to 9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,13E,17Z-trien-1-oic acid with similar biological activities.
Prostaglandin E2 (PGE2): Another prostaglandin with distinct roles in inflammation and immune response.
Prostaglandin F2alpha (PGF2alpha): Involved in reproductive processes and smooth muscle contraction.
Uniqueness: 9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,13E,17Z-trien-1-oic acid is unique due to its specific hydroxylation pattern and its role in regulating sleep-wake cycles, which is not a primary function of other prostaglandins .
特性
IUPAC Name |
7-[5-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-3-oxocyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOICLBSJIMQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868053 |
Source


|
| Record name | 9,15-Dihydroxy-11-oxoprosta-5,13,17-trien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
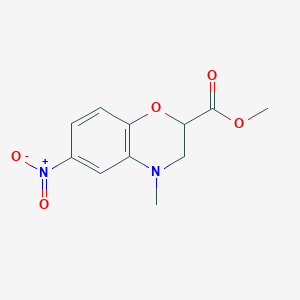
![[4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13898315.png)
![tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13898323.png)
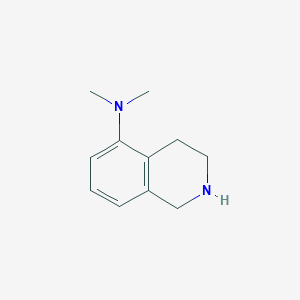
![6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13898325.png)
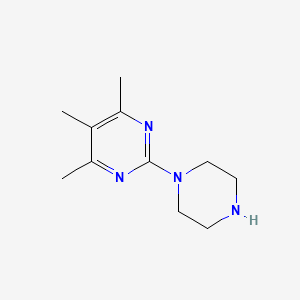
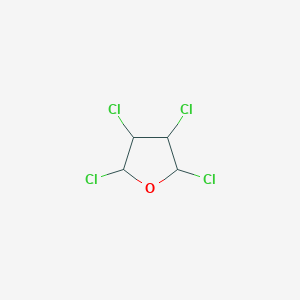
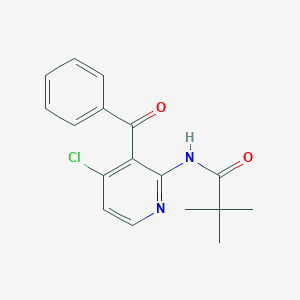
![Ethyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride](/img/structure/B13898351.png)
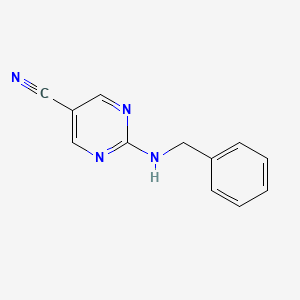
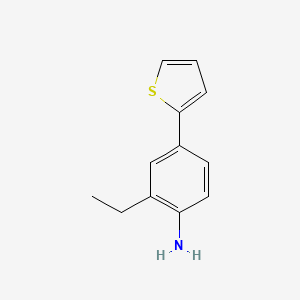
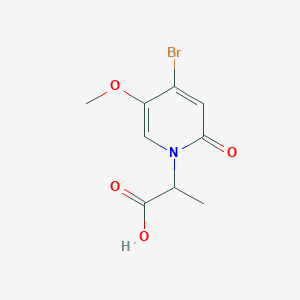
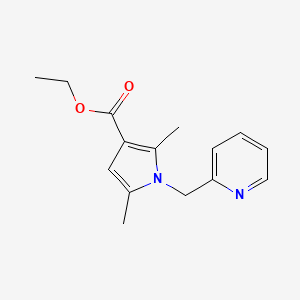
![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B13898386.png)
